Pentane-1,2-diyl dimethanesulfonate
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Overview
Description
Pentane-1,2-diyl dimethanesulfonate is a chemical compound with the molecular formula C7H16O6S2 and a molecular weight of 260.33 g/mol . It is a derivative of pentane, where two methanesulfonate groups are attached to the first and second carbon atoms of the pentane chain. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentane-1,2-diyl dimethanesulfonate typically involves the reaction of 1,2-pentanediol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Pentane-1,2-diyl dimethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate groups are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form pentane-1,2-diol.
Oxidation Reactions: It can be oxidized to form corresponding sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium iodide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or iodides.
Reduction: The major product is pentane-1,2-diol.
Oxidation: The major products are sulfonic acids.
Scientific Research Applications
Pentane-1,2-diyl dimethanesulfonate has several applications in scientific research:
Biology: It can be used in the modification of biomolecules for studying biological processes.
Medicine: The compound is explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of pentane-1,2-diyl dimethanesulfonate involves its ability to act as an electrophile in chemical reactions. The methanesulfonate groups are good leaving groups, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations .
Comparison with Similar Compounds
Similar Compounds
Pentane-1,2-diol: A precursor in the synthesis of pentane-1,2-diyl dimethanesulfonate.
Methanesulfonyl Chloride: Used in the synthesis of methanesulfonate esters.
Dimethyl Sulfate: Another sulfonate ester with similar reactivity.
Uniqueness
This compound is unique due to its dual methanesulfonate groups, which provide it with distinct reactivity and versatility in chemical synthesis. Its ability to undergo various substitution, reduction, and oxidation reactions makes it a valuable reagent in organic chemistry .
Properties
Molecular Formula |
C7H16O6S2 |
---|---|
Molecular Weight |
260.3 g/mol |
IUPAC Name |
2-methylsulfonyloxypentyl methanesulfonate |
InChI |
InChI=1S/C7H16O6S2/c1-4-5-7(13-15(3,10)11)6-12-14(2,8)9/h7H,4-6H2,1-3H3 |
InChI Key |
CJJVBWIJRYPCJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(COS(=O)(=O)C)OS(=O)(=O)C |
Origin of Product |
United States |
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